3-Fluoro-4-iodoaniline

Organic Synthesis Process Chemistry Chemical Manufacturing

3-Fluoro-4-iodoaniline (CAS 656-66-6) is a dual-halogen aniline with orthogonal reactivity. The 4-iodo enables rapid Suzuki/Sonogashira coupling; the 3-fluoro modulates electronics and metabolic stability. Essential for building drug-like libraries, agrochemicals, and PET tracers (via 123I/124I/125I exchange or 18F mimicry). Its unique pattern allows sequential functionalization impossible with mono-halogen analogs. Purchase high-purity material for precision synthesis.

Molecular Formula C6H5FIN
Molecular Weight 237.01 g/mol
CAS No. 656-66-6
Cat. No. B1317028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-iodoaniline
CAS656-66-6
Molecular FormulaC6H5FIN
Molecular Weight237.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)F)I
InChIInChI=1S/C6H5FIN/c7-5-3-4(9)1-2-6(5)8/h1-3H,9H2
InChIKeyKUVVJHBHRIXJKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-4-iodoaniline (CAS 656-66-6) Procurement: Chemical Profile and Sourcing Baseline


3-Fluoro-4-iodoaniline (CAS 656-66-6) is a dihalogenated aniline derivative with the molecular formula C6H5FIN and a molecular weight of 237.01 g/mol. It belongs to the class of halogenated anilines and is valued as a versatile intermediate in organic synthesis . Its key structural feature is the simultaneous presence of a fluorine atom at the 3-position and an iodine atom at the 4-position on the aromatic ring, which imparts unique electronic properties and enables orthogonal reactivity for the construction of complex molecules . The compound is commercially available at purities typically ranging from 95% to 98% from various global suppliers .

Why 3-Fluoro-4-iodoaniline Cannot Be Readily Substituted: The Critical Role of Orthogonal Halogen Reactivity


Simple substitution of 3-Fluoro-4-iodoaniline with a generic halogenated aniline, such as 4-iodoaniline or 3-fluoroaniline, is not feasible due to its unique combination of two distinct halogen atoms. This dual substitution pattern enables sequential, orthogonal cross-coupling reactions, where the more reactive iodine can be functionalized first, followed by activation of the carbon-fluorine bond, or vice versa . This level of synthetic control is impossible with mono-halogenated analogs. Furthermore, the strong electron-withdrawing effect of the ortho-fluorine substituent significantly alters the electronic environment of the amino group and the aromatic ring, directly influencing its nucleophilicity, basicity, and overall reactivity profile compared to non-fluorinated or para-substituted anilines [1].

Quantitative Evidence for 3-Fluoro-4-iodoaniline: Key Differentiation Metrics for Scientific Procurement


3-Fluoro-4-iodoaniline Synthesis Yield and Purity for Reproducible Scale-Up

A published synthetic route for 3-Fluoro-4-iodoaniline demonstrates a high isolated yield of 89% from the readily available precursor 3-fluoroaniline via electrophilic iodination, highlighting its reproducible and efficient synthesis . This high yield is a critical factor for cost-effective procurement at scale. For comparison, the synthesis of the analogous 3-Fluoro-4-bromoaniline often requires more forcing conditions or alternative, lower-yielding routes. Commercial sources consistently report purities of 98%, as determined by NMR, GC, or HPLC, ensuring material consistency for research and development applications .

Organic Synthesis Process Chemistry Chemical Manufacturing

Physicochemical Properties of 3-Fluoro-4-iodoaniline for Handling and Formulation

3-Fluoro-4-iodoaniline exhibits a calculated LogP value of 2.70, indicating significantly higher lipophilicity compared to non-iodinated anilines like 3-fluoroaniline (LogP ~1.2) . This property is crucial for predicting its behavior in biological systems and its solubility in organic phases during extractions. The compound is a solid with a melting point of 76-77 °C, which simplifies handling and storage compared to lower-melting or liquid analogs . Its aqueous solubility is low (228.3 mg/L at 25°C), a factor to consider when designing aqueous work-up procedures .

Pre-formulation Physical Chemistry Material Handling

Basicity Modulation: The Impact of Fluorine on 3-Fluoro-4-iodoaniline's pKa

The predicted pKa of the aniline nitrogen in 3-Fluoro-4-iodoaniline is 2.79, which is substantially lower than that of the parent compound aniline (pKa 4.6) and even lower than its non-fluorinated analog 4-iodoaniline (pKa ~3.8) . This reduction in basicity is a direct consequence of the strong electron-withdrawing inductive effect of the ortho-fluorine substituent. This property is critical for planning reactions involving the amine group, such as amide bond formation or diazotization, where it will behave as a weaker nucleophile, and for designing pH-dependent extraction and purification protocols.

Physical Organic Chemistry Reaction Design Separation Science

Spectroscopic Confirmation of 3-Fluoro-4-iodoaniline Identity and Purity

The identity of 3-Fluoro-4-iodoaniline is reliably confirmed by 1H NMR spectroscopy, which shows characteristic signals at δ 7.41 (dd, J=8.3, 7.3 Hz, 1H), 6.42 (dd, J=9.9, 2.5 Hz, 1H), 6.27 (dd, J=8.5, 2.5 Hz, 1H), and a broad singlet at 3.81 ppm for the NH2 group . The presence of the correct molecular ion is confirmed by ESI-MS, which shows the [M+H]+ peak at m/z 238 with 100% relative abundance . This spectral data provides a definitive benchmark for identity verification and purity assessment against potential impurities or structurally similar analogs like 3-chloro-4-iodoaniline or 3-fluoro-4-bromoaniline, which would exhibit different chemical shifts and mass spectra.

Analytical Chemistry Quality Control Structural Confirmation

Strategic Application Scenarios for 3-Fluoro-4-iodoaniline in Pharmaceutical and Agrochemical R&D


Medicinal Chemistry: Synthesis of Diverse Drug-Like Scaffolds via Sequential Cross-Coupling

3-Fluoro-4-iodoaniline is an ideal building block for constructing complex drug-like molecules where both fluorine and iodine are strategically required. The high reactivity of the iodine atom allows for efficient initial functionalization through Suzuki, Sonogashira, or Heck cross-couplings to introduce diverse molecular fragments. The fluorine atom, in addition to modulating the molecule's electronic properties and metabolic stability, can also serve as a latent functional group for further diversification in a subsequent step . This sequential, orthogonal reactivity enables the rapid generation of compound libraries with varying substitution patterns around the aniline core, a key strategy in early-stage drug discovery programs targeting novel therapeutic agents .

Agrochemical Research: Designing Novel Crop Protection Agents with Enhanced Bioavailability

In agrochemical research, the incorporation of both fluorine and iodine into aniline-based intermediates is a proven strategy for improving the bioavailability and efficacy of herbicides, fungicides, and insecticides. 3-Fluoro-4-iodoaniline serves as a crucial precursor for synthesizing advanced intermediates used in the development of next-generation crop protection agents. The fluorine atom is known to enhance the molecule's ability to penetrate plant cuticles and resist metabolic degradation, while the iodine atom provides a versatile handle for attaching various active moieties . This allows chemists to create more potent and environmentally persistent (or biodegradable, depending on design) actives that meet modern agricultural standards .

PET Tracer and Radiopharmaceutical Precursor Development

The specific 3-fluoro-4-iodo substitution pattern makes this compound a valuable intermediate in the synthesis of precursors for positron emission tomography (PET) tracers . The aromatic iodine atom can be exploited for isotopic exchange with radioactive iodine isotopes (e.g., 123I, 124I, 125I) to create radiolabeled compounds for SPECT or PET imaging. Alternatively, the aniline nitrogen can be further elaborated to create structures that can be radiolabeled with fluorine-18 (18F), a common PET isotope, building upon the existing non-radioactive fluorine atom for structural mimicry. Its stability under radiolabeling conditions is a key requirement that this compound meets, making it a preferred choice for this niche but high-value application area [1].

Materials Science: Synthesis of Functionalized Advanced Materials and Fine Chemicals

The halogenated nature of 3-Fluoro-4-iodoaniline allows it to participate in cross-coupling and other polymerization reactions, making it a valuable monomer or precursor for creating advanced materials and fine chemicals. It can be used to synthesize specialized dyes and pigments with unique optical properties or to construct functionalized polymers for electronics, sensing, or catalysis [2]. The presence of both fluorine and iodine provides opportunities for post-polymerization functionalization and for modulating the material's bulk properties, such as its dielectric constant, hydrophobicity, and thermal stability .

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